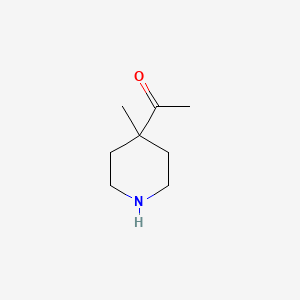
1-(4-Methylpiperidin-4-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-4-YL)ethan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-4-YL)ethan-1-one typically involves the reaction of 4-methylpiperidine with ethyl chloroacetate to form an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylpiperidin-4-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted piperidine derivatives, which have applications in pharmaceuticals and organic synthesis .
Applications De Recherche Scientifique
1-(4-Methylpiperidin-4-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpiperidin-4-YL)ethan-1-one involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, influencing biochemical and physiological processes. For example, it has a high affinity for the dopamine transporter, which regulates dopamine levels in the brain. It also interacts with the sigma-1 receptor, involved in neuronal excitability and synaptic plasticity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Methylpiperidin-4-yl)ethan-1-one: Similar in structure but differs in the position of the methyl group.
1-(1-Methylpiperidin-4-yl)ethan-1-amine: An amine derivative with different functional properties.
1-(1-Methylpiperidin-4-yl)ethan-1-ol: An alcohol derivative with distinct chemical behavior.
Uniqueness
1-(4-Methylpiperidin-4-YL)ethan-1-one is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-(4-methylpiperidin-4-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-7(10)8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 |
Clé InChI |
XAPBEGNYJBUIGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCNCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















